molecular formula C12H15NO3 B1585381 (R)-(+)-N-(1-Phenylethyl)succinamic acid CAS No. 21752-33-0

(R)-(+)-N-(1-Phenylethyl)succinamic acid

Cat. No.: B1585381
CAS No.: 21752-33-0
M. Wt: 221.25 g/mol
InChI Key: WUEKFTPKHWMMIP-SECBINFHSA-N
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Description

®-(+)-N-(1-Phenylethyl)succinamic acid is an organic compound that belongs to the class of amides It is characterized by the presence of a succinamic acid moiety attached to a chiral center bearing a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-N-(1-Phenylethyl)succinamic acid typically involves the reaction of ®-(+)-1-Phenylethylamine with succinic anhydride. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds via nucleophilic attack of the amine on the anhydride, followed by ring opening to form the amide bond.

Industrial Production Methods

Industrial production of ®-(+)-N-(1-Phenylethyl)succinamic acid may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-(+)-N-(1-Phenylethyl)succinamic acid can undergo various chemical reactions, including:

    Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The succinamic acid moiety can participate in substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of phenylacetic acid or acetophenone.

    Reduction: Formation of ®-(+)-1-Phenylethylamine.

    Substitution: Formation of various substituted amides or esters.

Scientific Research Applications

®-(+)-N-(1-Phenylethyl)succinamic acid has several applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in reactions.

    Biology: Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its chiral properties.

Mechanism of Action

The mechanism of action of ®-(+)-N-(1-Phenylethyl)succinamic acid involves its interaction with various molecular targets. As a chiral auxiliary, it can influence the stereochemistry of reactions by providing a chiral environment that favors the formation of one enantiomer over the other. This is achieved through non-covalent interactions such as hydrogen bonding and steric hindrance, which guide the orientation of reactants in the transition state.

Comparison with Similar Compounds

Similar Compounds

  • (S)-(-)-N-(1-Phenylethyl)succinamic acid
  • ®-(+)-1-Phenylethylamine
  • (S)-(-)-1-Phenylethylamine

Uniqueness

®-(+)-N-(1-Phenylethyl)succinamic acid is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This makes it particularly valuable in asymmetric synthesis, where the control of stereochemistry is crucial. Compared to its enantiomer (S)-(-)-N-(1-Phenylethyl)succinamic acid, the ®-form may exhibit different reactivity and selectivity in chemical reactions.

Properties

IUPAC Name

4-oxo-4-[[(1R)-1-phenylethyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-9(10-5-3-2-4-6-10)13-11(14)7-8-12(15)16/h2-6,9H,7-8H2,1H3,(H,13,14)(H,15,16)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEKFTPKHWMMIP-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10944360
Record name 4-Hydroxy-4-[(1-phenylethyl)imino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10944360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21752-33-0
Record name 4-Oxo-4-[[(1R)-1-phenylethyl]amino]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21752-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-4-Oxo-4-((1-phenylethyl)amino)butyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021752330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-4-[(1-phenylethyl)imino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10944360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-4-oxo-4-[(1-phenylethyl)amino]butyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.501
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What key structural information about (R)-(+)-N-(1-Phenylethyl)succinamic acid was obtained from the study?

A1: The research primarily determined the crystal structure of this compound at 110 K (-163.15 °C) using X-ray diffraction. [] This means the precise arrangement of atoms within the molecule and its 3D shape were elucidated. This information is crucial for understanding how the molecule might interact with other molecules, which is fundamental in fields like drug design or material science.

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